Product packaging for Coralgil(Cat. No.:CAS No. 2691-45-4)

Coralgil

Cat. No.: B1208472
CAS No.: 2691-45-4
M. Wt: 468.7 g/mol
InChI Key: UBDWKOZBPSKHMO-UHFFFAOYSA-N
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Description

Historical Context of Academic Inquiry into Coralgil

The scientific interest in this compound in an academic setting is intertwined with observations of its effects on biological systems, which prompted further investigation into the underlying mechanisms.

Initial scientific interest in this compound likely stemmed from observed biological effects that warranted further mechanistic study. Research trajectories have included the investigation of its synthesis for research purposes, including scaling up production for studies such as chemo-genomics sciforum.netsciforum.net. Early studies also associated this compound with specific cellular and tissue responses, such as phospholipidosis and a pattern resembling alcoholic-like hepatitis in experimental models researchgate.netresearchgate.net. These characteristic response patterns suggested its potential as a research probe to understand the induction of these conditions. The compound was also noted in historical surveys related to incidents involving systemic lipidosis, providing a context for the scientific drive to understand its cellular impact kahaku.go.jp.

The research paradigms surrounding this compound have evolved from initial observations of its biological effects to more detailed investigations of the cellular and molecular events it triggers. The development of optimized synthesis methods capable of producing multi-gram quantities facilitated more extensive chemo-genomics studies sciforum.netsciforum.net. Furthermore, the use of advanced cell models, such as three-dimensional (3D) liver spheroids derived from induced pluripotent stem cells (iPSC), represents an evolution in the model systems employed to characterize the phenotypic effects of compounds like this compound researchgate.net. These advancements allow for a more complex and potentially more predictive assessment of cellular responses compared to traditional two-dimensional cultures researchgate.net.

This compound has served as a research model for studying cellular responses to xenobiotics, particularly in the context of liver injury. It is recognized as an inducer of steatosis, or fatty liver, in experimental settings researchgate.netnih.govscielo.org.co. Studies have utilized this compound to investigate the mechanisms by which certain compounds can cause macrovesicular steatosis nih.gov. Its association with phospholipidosis also positions it as a tool to study this specific cellular accumulation disorder induced by various xenobiotics researchgate.netresearchgate.net. Research involving this compound contributes to the broader understanding of how the liver, a major organ for processing xenobiotics, responds to chemical exposure ijsr.net.

Evolution of Research Paradigms Surrounding this compound

Academic Significance of this compound Studies

Studies involving this compound have held academic significance by contributing to the understanding of biological pathways and molecular interactions affected by xenobiotics, as well as informing conceptual advancements in chemical biology methodologies.

Research using this compound has contributed to understanding biological pathways related to lipid metabolism and cellular responses to stress. As an inducer of steatosis, studies involving this compound have shed light on the mechanisms leading to the accumulation of lipids in hepatocytes researchgate.netnih.govscielo.org.co. The investigation of phospholipidosis induced by this compound has provided insights into the disruption of cellular membrane lipid homeostasis researchgate.netresearchgate.net. While specific molecular targets are not extensively detailed in the provided information, the observed cellular phenotypes (steatosis, phospholipidosis) indicate interactions with pathways governing lipid handling, membrane function, and potentially stress responses within the cell. The broader context of xenobiotic metabolism research, in which this compound studies are situated, aims to understand how foreign compounds interact with cellular machinery and trigger downstream effects, including the modulation of gene expression and the generation of reactive oxygen species ijsr.netnih.govsilae.it.

Research has shown that exposure to this compound can lead to significant changes in gene expression in experimental models. For instance, studies in rat hepatocytes exposed to this compound have identified differential expression of numerous genes. The table below presents a selection of genes exhibiting notable changes in expression:

Genelog2(fold change)p-valueFDRDataset
Hmgcs2-4.654.21e-291.28e-25DrugMatrix Rat
Sult1b1-4.418.02e-232.71e-20DrugMatrix Rat
Aldh1a1-4.271.95e-161.39e-14DrugMatrix Rat
Baat-4.201.54e-251.47e-22DrugMatrix Rat
Sult1a1-3.982.63e-216.40e-19DrugMatrix Rat
Cyp2b3-3.891.01e-282.04e-25DrugMatrix Rat
Fam111a-3.851.57e-24.60e-2DrugMatrix Rat
Hao2-3.835.53e-232.10e-20DrugMatrix Rat
Aldob-3.721.58e-251.47e-22DrugMatrix Rat
Bhmt2-3.561.16e-191.95e-17DrugMatrix Rat

Data derived from differential gene expression analysis in DrugMatrix Rat dataset following this compound exposure toxicodb.ca.

These findings suggest that this compound significantly impacts the expression of genes involved in various metabolic processes, including cholesterol synthesis (Hmgcs2), sulfation (Sult1b1, Sult1a1), aldehyde metabolism (Aldh1a1, Aldob), bile acid conjugation (Baat), and cytochrome P450 activity (Cyp2b3), among others toxicodb.ca. Analyzing these changes helps researchers understand the molecular pathways perturbed by this compound.

While this compound research may not have single-handedly redefined major conceptual paradigms in chemical biology, its use in specific research contexts has contributed to methodological and investigative advancements within the field. The application of chemo-genomics studies using this compound highlights the integration of chemical compounds with high-throughput genomic analysis to understand biological responses on a systems level sciforum.netsciforum.net. Furthermore, the incorporation of this compound in studies utilizing complex 3D cell culture models, such as iPSC-derived liver spheroids, exemplifies the ongoing development and application of more physiologically relevant systems in chemical biology research to better mimic in vivo conditions and improve the predictability of compound effects researchgate.net. These approaches represent advancements in how chemical compounds are used as probes to dissect complex biological processes and cellular phenotypes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48N2O2 B1208472 Coralgil CAS No. 2691-45-4

Properties

CAS No.

2691-45-4

Molecular Formula

C30H48N2O2

Molecular Weight

468.7 g/mol

IUPAC Name

2-[4-[4-[4-[2-(diethylamino)ethoxy]phenyl]hexan-3-yl]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C30H48N2O2/c1-7-29(25-13-17-27(18-14-25)33-23-21-31(9-3)10-4)30(8-2)26-15-19-28(20-16-26)34-24-22-32(11-5)12-6/h13-20,29-30H,7-12,21-24H2,1-6H3

InChI Key

UBDWKOZBPSKHMO-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC

Canonical SMILES

CCC(C1=CC=C(C=C1)OCCN(CC)CC)C(CC)C2=CC=C(C=C2)OCCN(CC)CC

Other CAS No.

2691-45-4

Related CAS

69-14-7 (di-hydrochloride)

Synonyms

2,2'''-((1,2-diethylethylene)bis(p-phenyleneoxy))-bis(triethylamine)
4,4'-bis(beta-diethylaminoethoxy)alpha,beta-diethyldiphenylethane
bis(beta-diethylaminoethylether)hexestrol
Coralgil
Coralgina
diethylaminoethoxyhexestrol
diethylaminoethoxyhexestrol dihydrochloride
hexestrol bis(diethylaminoethyl ether)
hexestrol bis(diethylaminoethyl ether) dihydrochloride
hexestrol bis(diethylaminoethyl ether), (R*,S*)-isomer
Trimanyl

Origin of Product

United States

Synthetic Chemistry and Preparative Methodologies for Coralgil and Analogues

Evolution of Synthetic Routes for Coralgil

The synthetic strategies for this compound have evolved over time, driven by the need for improved yields and purity. sciforum.net

Historical Synthetic Procedures and Their Limitations

Early methods for synthesizing this compound involved reactions using bases such as sodium ethoxide in toluene (B28343), sodium methoxide (B1231860) in ethanol (B145695) and toluene, or K2CO3 in acetone (B3395972) or DMF. sciforum.net These historical procedures often resulted in moderate yields. For instance, the method using sodium ethoxide in toluene was reported to give a 46% yield. sciforum.net The limitations of these earlier routes included potentially lower yields and challenges in achieving high purity. sciforum.net

Scalability of this compound Synthesis for Research Endeavors

The ability to synthesize this compound on a larger scale is important for various research applications, including chemo-genomics studies and the creation of compound libraries. sciforum.net

Multi-Gram Scale Synthesis for Chemo-Genomics Studies

The need for substantial quantities of this compound for research, such as in chemo-genomics projects like DrugMatrix, has driven the development of multi-gram scale synthesis methods. sciforum.net An optimized synthesis using NaH in DMF has been successfully scaled up to a 25-gram scale, demonstrating its applicability for providing sufficient material for such studies. sciforum.net This multi-gram scale synthesis is crucial for conducting comprehensive investigations that require larger amounts of the compound. sciforum.netresearchgate.netrsc.orgrsc.org

Considerations for High-Throughput Screening Library Production

Producing this compound for high-throughput screening (HTS) libraries requires efficient and potentially parallel synthesis methods. thermofisher.comvipergen.commetrionbiosciences.comnih.gov While specific details on this compound's inclusion in HTS libraries are not extensively detailed in the search results, the general considerations for producing compounds for such libraries include developing synthetic routes that are amenable to automation and parallelization. vipergen.comnih.gov The optimized synthetic strategy for this compound, particularly the method allowing for multi-gram scale production, could potentially be adapted for the synthesis of smaller quantities of this compound and its analogues in a format suitable for HTS. sciforum.net The goal is to generate diverse sets of compounds efficiently for screening against various biological targets. thermofisher.comvipergen.comnih.gov

Advanced Analytical Characterization Techniques for Synthetic this compound

Rigorous analytical characterization is crucial for confirming the identity and assessing the purity of synthetic compounds like this compound, particularly for research applications. Advanced spectroscopic and chromatographic techniques are routinely employed for this purpose.

Spectroscopic Methods in Compound Identification

Spectroscopic methods provide invaluable data regarding the structure and functional groups present in a synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for structural elucidation. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can determine the connectivity of atoms and the arrangement of functional groups within the this compound molecule. europa.eulehigh.eduorgchemboulder.com

For synthetic 4,4'-Diethylaminoethoxyhexestrol dihydrochloride, characteristic NMR data has been reported. In ¹H NMR (DMSO-d₆), observed signals include multiplets and triplets corresponding to the various aliphatic and aromatic protons in the molecule. For instance, signals at δ 0.38 (t), 1.24 (t), 2.54 (b), 3.21 (q), 3.45 (b), and 7.09 (dd) provide information about the different proton environments. sciforum.net ¹³C NMR spectroscopy provides data on the carbon skeleton, with reported shifts at δ 8.2, 11.8, 26.8, 47.4, 50.1, 52.3, 61.8, 65.0, 114.3, 129.1, 137.2, and 155.4 in DMSO-d₆. sciforum.net These spectroscopic fingerprints are essential for confirming that the synthesized product matches the expected structure of this compound.

Other spectroscopic techniques commonly used in conjunction with NMR for comprehensive characterization include Infrared (IR) spectroscopy, which identifies functional groups based on characteristic bond vibrations, and Mass Spectrometry (MS), which provides information about the molecular weight and fragmentation pattern of the compound. lehigh.eduorgchemboulder.commdpi.comsciforum.net Elemental analysis is also used to confirm the empirical formula by determining the percentage composition of elements such as carbon, hydrogen, nitrogen, and chlorine. sciforum.net

Table 1: Selected Spectroscopic and Analytical Data for Synthetic this compound Dihydrochloride

TechniqueParameterObserved Value (DMSO-d₆)Literature/Calculated
Melting PointMp225.5°C223-226°C sciforum.net
Elemental AnalysisC (%)65.5566.53 (Calcd.) sciforum.net
H (%)9.649.30 (Calcd.) sciforum.net
N (%)5.075.17 (Calcd.) sciforum.net
Cl (%)12.6113.09 (Calcd.) sciforum.net
¹H NMRδ (ppm)0.38 (t), 1.24 (t), 2.54 (b), 3.21 (q), 3.45 (b), 7.09 (dd)- sciforum.net
¹³C NMRδ (ppm)8.2, 11.8, 26.8, 47.4, 50.1, 52.3, 61.8, 65.0, 114.3, 129.1, 137.2, 155.4- sciforum.net

Chromatographic Purity Assessment for Research Grade this compound

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and separating them from impurities, unreacted starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of research-grade this compound. abx.deuni-mainz.debitesizebio.com

HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through a column by a mobile phase. uni-mainz.de By using appropriate stationary phases, mobile phases, and detection methods (such as UV-Vis or Mass Spectrometry detection), the components of a mixture can be separated and quantified. abx.deuni-mainz.de The purity of a synthesized compound is typically determined by measuring the area under the peak corresponding to the desired product relative to the total area of all peaks in the chromatogram. chromforum.org

For synthetic this compound dihydrochloride, HPLC analysis has demonstrated high purity, with reported values greater than 99% after recrystallization. sciforum.net This level of purity is often required for research-grade materials to ensure that observed biological or chemical effects are attributable to the compound itself and not to impurities.

Gas Chromatography (GC) is another chromatographic technique, primarily used for volatile or semi-volatile compounds. uni-mainz.debitesizebio.com While HPLC is more commonly applied to less volatile and larger molecules like this compound, GC can be useful for analyzing volatile impurities or reagents involved in the synthesis. abx.debitesizebio.com

For compounds with chiral centers, such as this compound which contains chiral carbons in its hexestrol (B1673224) core, assessing chiral purity is also important, especially if different enantiomers or diastereomers could have different properties. chromatographyonline.com Chiral chromatography techniques, often a specialized form of HPLC, can be employed to separate and quantify individual stereoisomers. chromatographyonline.com

Table 2: Chromatographic Purity Data for Synthetic this compound Dihydrochloride

TechniqueAnalytePurity (%)Notes
HPLCThis compound>99After recrystallization sciforum.net

The combination of advanced spectroscopic methods for structural confirmation and chromatographic techniques for purity assessment ensures the quality and reliability of synthetic this compound for downstream research applications.

Molecular and Cellular Mechanisms of Coralgil S Biological Interactions

Subcellular Localization and Organelle-Specific Effects of Coralgil

Studies indicate that this compound exhibits specific subcellular localization, accumulating within certain organelles. This accumulation is believed to be central to its observed biological effects. This compound has been reported to accumulate in lysosomes ncats.ioncats.io. Its amphiphilic nature is thought to facilitate its accumulation in mitochondria due to the mitochondrial membrane potential. kjg.or.kr

Mitochondria, the powerhouses of the cell, are critical for energy production through processes collectively known as mitochondrial bioenergetics. This compound has been shown to interfere with these vital functions, leading to disruptions in cellular energy metabolism. kjg.or.krnih.govbioline.org.brquizlet.com

A significant impact of this compound on mitochondrial bioenergetics is its inhibitory effect on beta-oxidation pathways. Beta-oxidation is the metabolic process by which fatty acids are broken down to generate acetyl-CoA, which then enters the citric acid cycle for energy production. This compound has been explicitly identified as an inhibitor of mitochondrial beta-oxidation. kjg.or.krnih.govbioline.org.brcanada.ca Drugs that affect beta-oxidation are understood to invariably inhibit interconnected metabolic pathways. nih.gov

The inhibition of oxidative phosphorylation by this compound is intrinsically linked to its effects on the electron transport chain (ETC). The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that are essential for establishing the proton gradient required for ATP synthesis during OXPHOS. This compound interferes with mitochondrial respiration nih.gov, and its reported inhibition of oxidative phosphorylation suggests a modulation of ETC function, as OXPHOS is directly driven by the electron flow through the chain. This compound has been described as interfering with electron transport. kjg.or.kr

This compound's influence extends to broader aspects of lipid metabolism, contributing to dysregulation that can manifest in various cellular and tissue-level changes. This dysregulation is closely associated with its subcellular localization and effects on lipid processing pathways.

This compound and Lipid Metabolism Dysregulation

Alterations in Hepatic Lipid Profiles (e.g., Phospholipid Accumulation, Lysobisphosphatidic Acid, Phosphatidylinositol)

This compound has been shown to cause hepatic phospholipidosis, leading to the accumulation of phospholipids (B1166683) within liver cells. silae.itispub.com This accumulation is a hallmark feature of the hepatic damage associated with this compound. silae.itispub.com Studies in patients who have taken this compound for extended periods have revealed abnormalities in hepatic lipids, including changes in phosphatidylinositols and phosphatidylcholines. nih.gov The mechanism underlying this phospholipid accumulation is believed to involve the formation of complexes between this compound and lipid structures like micelles or liposomes. silae.itispub.com This interaction is hypothesized to alter the surface charge of these lipid aggregates, thereby hindering the activity of phospholipases responsible for phospholipid catabolism. ispub.com

Effects on Triglyceride Secretion

While the primary focus regarding this compound and lipid profiles is phospholipid accumulation, some research contexts related to drug-induced liver injury and steatohepatitis, where this compound is mentioned, discuss alterations in triglyceride metabolism. For instance, glucocorticoids, another class of drugs associated with steatohepatitis, are known to decrease hepatic triglyceride secretion. nih.gov Although a direct, detailed mechanism specifically linking this compound to triglyceride secretion is not extensively elaborated in the provided search results, the broader context of drug-induced steatohepatitis, in which this compound is implicated, suggests potential downstream effects on lipid homeostasis that could indirectly involve triglyceride handling by the liver. nih.govbioline.org.br

Interaction with Cellular Membrane Systems (e.g., Lipid Micelles, Liposomes)

A key mechanism proposed for this compound-induced hepatic phospholipidosis is its interaction with cellular membrane systems, specifically lipid micelles and liposomes. silae.itispub.com It is thought that this compound forms complexes with these lipid structures. silae.itispub.com This complex formation is believed to interfere with the normal enzymatic breakdown of phospholipids by altering the surface charge of the lipid micelles or liposomes, rendering them less accessible to phospholipases. ispub.com This impairment of phospholipid catabolism then leads to their pathological accumulation within hepatocytes. silae.itispub.com

This compound's Modulation of Intracellular Signaling Pathways

This compound's biological effects also involve the modulation of intracellular signaling pathways, contributing to cellular stress and altered cellular functions, particularly in the liver.

Activation and Nuclear Translocation of Transcription Factors (e.g., NF-κβ)

The activation and nuclear translocation of transcription factors, such as NF-κβ, are implicated in inflammatory responses associated with liver injury, including drug-induced steatohepatitis. researchgate.netunizg.hr NF-κβ is a key regulator of inflammatory pathways. unizg.hr While the provided information links NF-κβ activation to inflammatory processes in the context of liver diseases like NASH, and mentions that certain factors can control its transcription, a direct mechanistic link detailing how this compound specifically activates and induces the nuclear translocation of NF-κβ is not explicitly described in the search results. researchgate.netunizg.hr However, oxidative stress, which can be induced in conditions associated with this compound exposure, is known to activate NF-κβ signaling. researchgate.net

Influence on Pathways Related to Cellular Homeostasis and Stress Response

This compound's impact on hepatic cells suggests an influence on pathways related to cellular homeostasis and stress response. The accumulation of phospholipids and the potential for oxidative stress indicate a disruption of normal cellular lipid metabolism and redox balance, both critical aspects of cellular homeostasis. silae.itispub.comkjg.or.kr Cellular stress responses are activated to help cells cope with various perturbations and maintain function. nih.govresearchgate.netnih.gov These responses involve complex mechanisms, including those related to mitochondrial function and the handling of damaged cellular components. researchgate.netuta.edu The observed effects of this compound, such as phospholipidosis and potential oxidative stress, suggest that the compound triggers cellular stress responses as the cell attempts to manage the disruption, although these responses may be overwhelmed or contribute to the pathology in the case of this compound-induced injury. silae.itispub.comkjg.or.kr

Enzymatic and Protein-Binding Interactions of this compound

The biological activity of a chemical compound like this compound is intrinsically linked to its interactions with cellular enzymes and proteins. These interactions can manifest in various ways, including the modulation of enzyme activity through inhibition or altered expression, and the binding to specific proteins or other macromolecules, influencing their function or cellular localization. Research into these molecular interactions is crucial for understanding the mechanistic basis of this compound's observed biological effects.

Inhibition Profiles of Key Metabolic Enzymes

Investigations into the impact of this compound on metabolic processes have included the assessment of its effects on the expression levels of key metabolic enzymes. Studies utilizing differential gene expression analysis in rat hepatocytes treated with this compound have indicated changes in the transcript levels of several enzymes involved in various metabolic pathways. For instance, exposure to this compound was associated with altered expression of genes encoding enzymes such as Hmgcs2, Sult1b1, Aldh1a1, Baat, Sult1a1, Cyp2b3, Aldob, and Bhmt2 toxicodb.ca.

The observed changes in gene expression suggest that this compound may indirectly influence the activity of these enzymes by altering their cellular concentrations. While these findings highlight a potential impact on metabolic processes, direct quantitative data on the inhibition kinetics (e.g., IC50 or Ki values) of this compound against these or other specific metabolic enzymes is not extensively documented in the available literature. Therefore, a comprehensive inhibition profile detailing the potency and mechanism of enzyme inhibition by this compound against a broad panel of metabolic enzymes cannot be fully established based on current research.

The differential gene expression data observed in rat hepatocytes provides insight into potential metabolic pathways affected by this compound exposure. A summary of selected changes in gene expression for metabolic enzymes is presented in the table below, based on analysis in rat hepatocytes toxicodb.ca:

Genelog2(fold change)p-valueFDR
Hmgcs2-4.654.21e-291.28e-25
Sult1b1-4.418.02e-232.71e-20
Aldh1a1-4.271.95e-161.39e-14
Baat-4.201.54e-251.47e-22
Sult1a1-3.982.63e-216.40e-19
Cyp2b3-3.891.01e-282.04e-25
Aldob-3.721.58e-251.47e-22
Bhmt2-3.561.16e-191.95e-17

These changes in gene expression suggest a potential for this compound to modulate metabolic pathways regulated by these enzymes, although the direct enzymatic activity inhibition requires further investigation.

Assessment of this compound's Binding Affinities to Macromolecules

This compound has been associated with the induction of phospholipidosis, a condition characterized by the excessive accumulation of phospholipids within cells ispub.combioline.org.br. The proposed mechanism underlying this compound-induced phospholipidosis involves the interaction of the compound with phospholipids. It is hypothesized that this compound forms complexes with lipid micelles or liposomes ispub.com. This interaction is thought to alter the surface charge of the phospholipid structures, thereby impairing the ability of cellular phospholipases to effectively break them down ispub.com.

This mechanism highlights a specific interaction between this compound and lipid macromolecules, leading to a disruption in normal lipid metabolism and accumulation. While this explains the basis of phospholipidosis, detailed quantitative data on this compound's binding affinities (e.g., KD values) to specific proteins, such as phospholipases or other cellular proteins, is not widely available in the public domain. Research has focused more on the phenotypic outcome of this interaction (phospholipid accumulation) and the proposed mechanism involving complex formation with lipids rather than comprehensive protein binding studies across a range of cellular targets. General methods for assessing protein binding affinities, such as equilibrium dialysis or surface plasmon resonance, are standard techniques in molecular pharmacology, but specific data for this compound's interaction with various cellular proteins beyond its proposed interaction with lipids in phospholipidosis are limited in the retrieved literature.

Preclinical Research Models and Methodologies for Coralgil Studies

In Vitro Cellular Models for Coralgil Research

In vitro cell culture systems provide controlled environments to study cellular responses to compounds. The complexity of these models has increased over time to better mimic the in vivo environment. nih.govnih.gov

Development and Utilization of Three-Dimensional (3D) Spheroid and Organoid Models

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D systems. nih.govmdpi.comj-organoid.org Spheroids are simple aggregates of cells, while organoids are more complex, self-assembled structures derived from stem cells that can mimic the architecture and function of specific organs. mdpi.comcellculturedish.com These models better recapitulate in vivo conditions, including cell-cell interactions, cell-matrix interactions, and gradients of nutrients and oxygen. nih.govcrownbio.commdpi.com The use of 3D models is increasingly favored in preclinical research to improve the predictivity of in vitro studies. nih.govnih.govnih.govnih.gov

High-Content Imaging and Phenotypic Characterization in 3D Models

High-content imaging (HCI) is a powerful technique used in conjunction with 3D models to acquire detailed, quantitative data on cellular phenotypes. researchgate.netnih.govdrugtargetreview.comcrownbio.com HCI combines automated microscopy with fluorescent detection to visualize and analyze multiple cellular processes simultaneously. crownbio.combiocompare.com This allows for the characterization of complex phenotypes induced by compound exposure. nih.govresearchgate.net In 3D models, HCI can capture information from multiple planes within the structure, enabling a more comprehensive analysis of cellular morphology, spatial distribution, and marker intensities. nih.govresearchgate.netcrownbio.combiocompare.com The transition from 2D to 3D imaging in HCI requires optimized protocols and instrumentation. nih.gov

Multi-Parametric Analysis of Cellular States in Spheroids

Multi-parametric analysis involves assessing numerous cellular features and endpoints from imaging data to create comprehensive cellular profiles. nih.govresearchgate.netcrownbio.comnih.gov In spheroid models, this analysis can include evaluating spheroid size and volume, cell number and distribution, nuclear characteristics, and the presence and intensity of markers for viability, apoptosis, and mitochondrial potential. nih.govresearchgate.net By analyzing multiple parameters, researchers can gain a deeper understanding of how a compound affects different aspects of cellular health and behavior within a 3D context. nih.govresearchgate.net This approach enables a multi-parametric comparison of different spheroid phenotypes resulting from compound treatment. nih.govresearchgate.net

Co-culture Systems for Investigating Intercellular Responses to this compound

Co-culture systems involve growing two or more different cell types together. This approach is used to investigate the complex interactions between different cell populations and how these interactions influence responses to a compound. nih.gov In the context of preclinical research, co-culture models can be designed to mimic the cellular diversity found in specific tissues or the tumor microenvironment. crownbio.comnih.govnih.gov While the provided search results discuss co-culture systems in general terms, particularly in the context of microbial or cancer research, specific details on this compound studies using co-culture were not extensively found. crownbio.comnih.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netjapsonline.com However, the principle of using co-cultures to study intercellular responses is a relevant methodology in preclinical research to understand a compound's effects in a more complex cellular environment. nih.gov

Advanced Analytical Techniques in this compound Preclinical Research

Beyond imaging, various advanced analytical techniques are employed in preclinical research to investigate the effects of compounds like this compound. While the search results did not provide specific details on the application of all possible advanced techniques for this compound, general categories of techniques relevant to preclinical studies include methods for analyzing gene expression, protein levels, and metabolic changes. nih.govtoxicodb.carsc.org For example, differential gene expression analysis has been performed in rat hepatocytes exposed to this compound, indicating changes in the expression of several genes. toxicodb.ca

An example of differential gene expression data in rat hepatocytes treated with this compound is presented below. toxicodb.ca

Genelog2(fold change)p-valueFDRDataset
Hmgcs2-4.654.21e-291.28e-25DrugMatrix Rat
Sult1b1-4.418.02e-232.71e-20DrugMatrix Rat
Aldh1a1-4.271.95e-161.39e-14DrugMatrix Rat
Baat-4.201.54e-251.47e-22DrugMatrix Rat
Sult1a1-3.982.63e-216.40e-19DrugMatrix Rat
Cyp2b3-3.891.01e-282.04e-25DrugMatrix Rat
Fam111a-3.851.57e-24.60e-2DrugMatrix Rat
Hao2-3.835.53e-232.10e-20DrugMatrix Rat
Aldob-3.721.58e-251.47e-22DrugMatrix Rat
Bhmt2-3.561.16e-191.95e-17DrugMatrix Rat

This table illustrates how advanced analytical techniques, such as those used for gene expression profiling, can provide insights into the cellular pathways affected by this compound exposure in preclinical models. toxicodb.ca Other advanced techniques relevant to preclinical research include various forms of microscopy, mass spectrometry for metabolite identification, and techniques for assessing protein-compound interactions. rsc.orgresearchgate.net

Confocal Microscopy and 3D Image Analysis for Subcellular Phenotyping

Confocal microscopy is a valuable tool for visualizing cellular structures and analyzing subcellular phenotypes in response to compound exposure. This technique allows for optical sectioning of samples, enabling the reconstruction of three-dimensional (3D) images of cells and tissues. In the context of this compound research, confocal microscopy, combined with 3D image analysis, has been applied to characterize compound toxicities and their impact on cellular morphology and organization.

For instance, studies utilizing 3D liver spheroids derived from human induced pluripotent stem cells (iPSCs) have employed confocal imaging and 3D analysis to assess the effects of various compounds, including this compound. This approach allows for a multi-parametric comparison of different spheroid phenotypes, characterizing changes in spheroid size and shape, cell number and spatial distribution, nuclear characteristics, and the distribution and intensity of markers for viability, apoptosis, and mitochondrial potential researchgate.net. This compound has been identified as an inducer of steatosis in such models researchgate.net. This demonstrates the utility of confocal microscopy and 3D image analysis in capturing the subcellular changes associated with this compound exposure in a more physiologically relevant in vitro setting.

Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) for Comprehensive Pathway Mapping

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide high-throughput approaches to comprehensively analyze changes in gene expression, protein profiles, and metabolite levels within biological systems. These technologies are instrumental in mapping affected pathways and gaining mechanistic insights into the effects of chemical compounds.

While specific detailed omics studies solely focused on this compound were not extensively highlighted in the search results, these technologies are broadly applied in toxicology and preclinical research to understand the mechanisms of drug-induced cellular dysfunction. Transcriptomics can reveal changes in RNA transcripts, indicating altered gene activity nih.govmdpi.comresearchgate.net. Proteomics allows for the study of protein functions and interactions, showing how the protein landscape is modulated by chemical challenge nih.govmdpi.comresearchgate.net. Metabolomics focuses on identifying and quantifying metabolites, providing insights into the ultimate mediators and regulators of metabolic processes nih.govmdpi.comresearchgate.netmdpi.com.

Given this compound's known association with phospholipidosis and steatohepatitis, omics technologies could be applied to identify altered genes, proteins, or metabolites involved in lipid metabolism, membrane synthesis, or cellular transport pathways in response to this compound exposure. Such studies would contribute to a more comprehensive understanding of the molecular events triggered by this compound, potentially revealing key pathways involved in its mechanism of action and the induction of subcellular dysfunctions. Multi-omics approaches, integrating data from several of these technologies, offer a more holistic view of the biological system's response mdpi.comfrontiersin.org.

Biochemical Assays for Quantifying Molecular Events and Metabolites

Biochemical assays are essential for quantifying specific molecular events and metabolites, providing quantitative data on the impact of compounds like this compound on cellular processes. These assays can measure enzyme activities, levels of specific proteins or lipids, indicators of oxidative stress, and energy metabolism markers.

Research on this compound has involved biochemical analyses, particularly in the context of its effects on the liver. Studies have indicated that administration of this compound can lead to increased levels of free cholesterol and total phospholipids (B1166683) in the liver sciforum.net. Further phospholipid analysis has shown marked increases in specific lipids, such as lysobisphosphatidic acid and phosphatidylinositol, in the liver following this compound administration sciforum.net. These findings, obtained through biochemical quantification, provide direct evidence of this compound's impact on hepatic lipid metabolism and are consistent with its role as an inducer of phospholipidosis.

While specific data tables from these biochemical assays were not provided in the search results, the descriptions highlight the use of such methods to quantify changes in key molecular components, contributing to the understanding of this compound's mechanism of action at a biochemical level. Biochemical changes in the liver or testis in response to this compound have also been noted in research contexts researchgate.netresearchgate.net.

In Vivo Preclinical Models for Mechanistic Elucidation of this compound's Effects

In vivo preclinical models, typically involving animal subjects, are crucial for investigating the systemic effects of compounds and elucidating mechanisms in a complex biological environment. These models allow researchers to study how a compound is processed by the organism and how it affects various tissues and organs, including the induction of subcellular dysfunctions.

Establishment of Animal Models for Investigating Subcellular Dysfunctions (excluding efficacy/safety trials)

Animal models have been established and utilized to study the effects of this compound, particularly its propensity to induce phospholipidosis and steatohepatitis, which involve significant subcellular alterations. These models are employed to investigate the underlying mechanisms of these conditions rather than evaluating the therapeutic efficacy or safety profile of this compound.

The characteristic response pattern of phospholipidosis induced by drugs like this compound and amiodarone (B1667116) has been observed in experimental investigations in animals researchgate.net. These models allow for the study of how this compound is distributed within tissues and how it leads to the accumulation of phospholipids within lysosomes, a hallmark of drug-induced phospholipidosis. By examining cellular and tissue responses in these models, researchers can gain insights into the processes by which this compound interferes with lipid metabolism and lysosomal function at the subcellular level. While the search results mention the use of animal models in the context of this compound-induced phospholipidosis and liver changes researchgate.netresearchgate.netahajournals.orgnih.gov, detailed methodologies specifically focused on isolating and studying subcellular fractions or processes within these models to pinpoint the exact subcellular dysfunction mechanisms were not extensively described. However, the established link between this compound and subcellular lipid accumulation in animal models underscores their relevance for investigating these dysfunctions.

Histopathological and Ultrastructural Analysis in Research Contexts

Histopathological and ultrastructural analyses are fundamental techniques in preclinical research for examining tissue and cellular morphology, providing visual evidence of the effects of compounds. Histopathology involves the microscopic examination of tissue sections, while ultrastructural analysis, typically using electron microscopy, allows for the visualization of organelles and other subcellular structures at high resolution.

This compound-induced phospholipidosis is characterized by distinct histopathological and ultrastructural features. Histopathological examination can reveal cellular accumulation, particularly in the liver . Ultrastructural analysis using electron microscopy has demonstrated the presence of multilamellar inclusion bodies within cells, especially hepatocytes, in response to this compound exposure researchgate.netahajournals.org. These inclusion bodies represent the accumulation of phospholipids within enlarged lysosomes and are a characteristic marker of drug-induced phospholipidosis.

Studies comparing the ultrastructural changes induced by different compounds have noted the similarity of the findings with this compound to those induced by other phospholipidosis-inducing agents ahajournals.org. This type of detailed morphological analysis at the tissue and organelle level is critical for confirming the presence of subcellular pathology and understanding the nature of the damage or alteration caused by this compound in research settings.

Compound Information

Compound NamePubChem CID
This compound (Hexestrol bis(diethylaminoethyl ether))66143

Data Table Example (Illustrative based on search findings, not direct data)

Study MethodologyModel SystemObserved Effect/AnalyteRepresentative Finding (Illustrative)
Confocal Microscopy & 3D Image Analysis researchgate.netiPSC-derived Liver SpheroidsInduction of Steatosis PhenotypeQualitative Observation
Biochemical Assay (Phospholipid Analysis) sciforum.netLiver Tissue (Animal Model)Increase in Total PhospholipidsQuantitative (e.g., % increase)
Biochemical Assay (Specific Lipid Analysis) sciforum.netLiver Tissue (Animal Model)Increase in Lysobisphosphatidic AcidQuantitative (e.g., Fold Change)
Ultrastructural Analysis (Electron Microscopy) researchgate.netahajournals.orgHepatocytes (Animal Model)Presence of Multilamellar InclusionsQualitative Observation

Structure Activity Relationship Sar and Computational Studies of Coralgil and Analogues

Principles and Methodologies of SAR for Coralgil Derivatives

The investigation of SAR for a compound like this compound, particularly concerning its observed induction of phospholipidosis and steatohepatitis, would involve systematically altering its chemical structure and evaluating the impact of these modifications on the biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to develop mathematical models that correlate a quantitative measure of biological activity with calculated or experimentally determined physicochemical properties and structural descriptors of a series of compounds. nih.govmedcraveonline.comresearchgate.net These descriptors can represent various molecular characteristics, such as lipophilicity, electronic properties, steric bulk, and hydrogen bonding capacity. QSAR models can be used to predict the activity of new, untested compounds and to gain deeper insights into the molecular mechanisms underlying the biological activity. medcraveonline.com For this compound, a QSAR study would require a dataset of this compound analogues with experimentally determined quantitative data on their ability to induce phospholipidosis or steatohepatitis. By correlating structural descriptors with the level of activity, a predictive model could be built. While the principles of QSAR are well-established and applied in predictive toxicology rsc.org, specific QSAR models developed for this compound or its analogues related to liver toxicity were not present in the search results.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools used to study the three-dimensional structure, behavior, and interactions of molecules. gu.semdpi.comresearchgate.netnih.gov

Conformational Analysis and Molecular Docking Studies with this compound and Biological Targets

Conformational analysis is the study of the possible three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. fiveable.meresearchgate.netslideshare.net Understanding the preferred conformations of a molecule is important because its biological activity is often associated with a specific bioactive conformation that interacts with the biological target. fiveable.meresearchgate.net Molecular docking is a computational technique used to predict the binding orientation (pose) and affinity of a small molecule ligand to a protein target. mdpi.comnih.gov By simulating the interaction between the ligand and the binding site, docking studies can provide insights into the key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comnih.govrsc.org For this compound, conformational analysis could be used to explore its flexible structure and identify low-energy conformers. Molecular docking studies could then be performed to predict how these conformers might bind to potential biological targets relevant to phospholipidosis or steatohepatitis, such as enzymes involved in lipid synthesis or breakdown, or membrane transporters. scripps.edugu.se However, specific conformational analysis or molecular docking studies involving this compound and identified biological targets were not detailed in the search results.

Molecular Dynamics Simulations to Elucidate this compound-Biomolecule Interactions

Molecular Dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of a molecular system by solving Newton's equations of motion for each atom. mdpi.comresearchgate.netnih.govresearchgate.net MD simulations provide dynamic information about molecular systems, allowing researchers to study conformational changes, protein-ligand binding kinetics, and the stability of molecular complexes over time. mdpi.comresearchgate.netnih.govresearchgate.net These simulations can provide a more realistic picture of molecular interactions compared to static docking studies, accounting for the flexibility of both the ligand and the biological target, as well as the influence of the solvent environment. mdpi.comresearchgate.netnih.gov For this compound, MD simulations could be used to study the stability of this compound when bound to a potential protein target, to analyze the dynamics of the interaction, and to investigate the effects of this compound on cellular membranes, given its association with phospholipidosis. researchgate.netnih.gov While MD simulations are widely used in studying biomolecule interactions researchgate.netnih.govresearchgate.net, specific MD simulation studies focused on this compound were not found in the provided search results.

In Silico Predictions and Virtual Screening for Mechanistic Insights

Predictive Modeling for Biological Activity from Structural Features

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a key in silico technique used to forecast the biological activity of compounds based on their molecular structures. QSAR models establish mathematical relationships between structural descriptors (numerical representations of molecular features) and observed biological activities. By analyzing a dataset of compounds with known structures and activities, a model can be built that can then predict the activity of new or untested compounds solely from their structure. mdpi.comnih.gov

These models can be based on various computational techniques, including linear regression, machine learning algorithms like deep neural networks and random forests, and other statistical methods. mdpi.comfrontiersin.org The accuracy and predictive power of QSAR models depend heavily on the quality and relevance of the molecular descriptors used and the chosen modeling algorithm. frontiersin.org Structural features can be represented using various formats, such as Simplified Molecular Input Line Entry System (SMILES). researchgate.netresearchgate.net

In silico toxicology, a subset of predictive modeling, specifically focuses on predicting the potential toxicity of substances from their chemical structure. rsc.org Predictive QSAR modeling of toxicity and ADME (Absorption, Distribution, Metabolism, Excretion) properties are utilized in the pharmaceutical industry during the design phase to help identify lead compounds with potentially reduced toxicological risks. rsc.orgresearchgate.netnih.govnih.gov

While specific detailed predictive modeling studies for the biological activity of this compound were not extensively detailed in the search results, the principles of QSAR and predictive modeling are broadly applicable to understanding and predicting the activities of diverse chemical compounds, including those with structures similar to this compound. mdpi.comnih.gov Tools like CORAL have been developed for QSAR analysis and building classification models based on molecular structures represented by SMILES. researchgate.netresearchgate.net

Theoretical Frameworks and Conceptual Implications of Coralgil Research

Coralgil as a Model Compound for Studying Drug-Induced Organelle Dysfunction (e.g., Mitochondrial Injury)

This compound has been utilized as a model compound to investigate drug-induced organelle dysfunction, notably phospholipidosis. Phospholipidosis is a condition characterized by the excessive accumulation of phospholipids (B1166683) within lysosomes and other cellular organelles. The study of this compound-induced phospholipidosis has provided a means to understand the mechanisms by which certain amphiphilic drugs interfere with phospholipid metabolism and lysosomal function.

Comparisons between this compound and other compounds known to affect organelles, such as amiodarone (B1667116) and perhexiline, have been instrumental in elucidating shared or distinct pathways of organelle toxicity. For instance, amiodarone has been linked to lipid metabolism alterations and the upregulation of pathways like AMPK and PPAR-α, suggesting potential overlaps in the cellular responses triggered by such compounds wikipedia.org. Perhexiline Maleate is identified as a mitochondria inhibitor, highlighting the relevance of mitochondrial dysfunction in the context of drug-induced cellular injury, a phenomenon potentially relevant to the broader understanding of toxicity pathways initiated by compounds like this compound wikidata.org.

Ultracytochemical observations in hepatocytes exposed to this compound have revealed the presence of characteristic cytoplasmic bodies, which are indicative of phospholipid accumulation within lysosomes uni.lu. These morphological changes provide tangible evidence of organelle perturbation and serve as a marker for studying the progression and mechanisms of drug-induced phospholipidosis. The differential effects of this compound in the liver across different species (humans, monkeys, and rats) due to variations in drug metabolism further underscore its utility as a model for studying the impact of metabolic processes on organelle toxicity.

Contributions to Understanding Fundamental Mechanisms of Lipid Metabolism Dysregulation

Research involving this compound has significantly contributed to understanding fundamental mechanisms of lipid metabolism dysregulation, particularly the induction of phospholipid fatty liver. Studies comparing this compound-induced phospholipid fatty liver with Ethionine-evoked triglyceride fatty liver have helped differentiate the pathways leading to the accumulation of different lipid species in the liver uni.lu. This comparative approach allows researchers to dissect the specific metabolic derangements associated with phospholipid accumulation versus triglyceride accumulation.

The observation that this compound induces a phospholipid fatty liver characterized by specific cytoplasmic bodies in hepatocytes provides a model for investigating the cellular processes involved in the synthesis, degradation, and trafficking of phospholipids and how these processes can be disrupted by xenobiotics uni.lu. While direct detailed mechanisms of this compound's interaction with lipid metabolic enzymes or pathways are not extensively detailed in the provided snippets, its classification alongside compounds affecting lipid metabolism, such as amiodarone which influences AMPK and PPAR-α pathways, suggests its involvement in complex regulatory networks governing hepatic lipid homeostasis wikipedia.org. The study of this compound's effects thus contributes to the broader understanding of how drug-induced perturbations can lead to significant alterations in cellular lipid profiles and organ function.

Broader Implications for Chemical Biology and Fundamental Drug Discovery Principles

The study of this compound has broader implications for the fields of chemical biology and fundamental drug discovery principles. As a compound known to cause specific cellular liabilities like phospholipidosis, this compound serves as an example illustrating the importance of understanding the potential for drug candidates to interact with and disrupt fundamental cellular processes and organelle function.

Research into the mechanisms of this compound-induced toxicity contributes to the development of theoretical frameworks for predicting and assessing potential off-target effects of new drug molecules during the discovery and development pipeline. Understanding how compounds like this compound induce organelle dysfunction and metabolic dysregulation informs the design of screening assays and toxicological studies aimed at identifying potential liabilities early in the drug discovery process.

Furthermore, the investigation of this compound's effects, particularly the species-specific differences observed, highlights the importance of considering metabolic pathways and their variations across species when evaluating the potential toxicity of drug candidates. This reinforces fundamental principles in chemical biology regarding the influence of metabolism on the biological activity and toxicity of xenobiotics. The study of this compound, in the context of drug-induced liver injury and organelle toxicity, provides valuable case study material for understanding the complex relationship between chemical structure, cellular interaction, and adverse biological outcomes, thereby contributing to the knowledge base guiding the development of safer and more effective therapeutics.

Q & A

Q. What strategies mitigate bias in qualitative studies on this compound’s ecological impact?

  • Methodological Answer : Use triangulation—combine field observations, stakeholder interviews, and lab data. Predefine coding criteria for interview transcripts to avoid post hoc interpretation. For surveys, employ Likert scales with neutral options and validate instruments with pilot testing. Disclose funding sources and potential conflicts of interest.

Tables for Quick Reference

Research Stage Key Tools/Methods Evidence Sources
Literature ReviewGoogle Scholar operators, citation tracking
Hypothesis TestingFINER/PICO frameworks
Experimental DesignDoE, Gantt charts
Data Contradiction AnalysisMeta-analysis, multivariate statistics
Ethical ReportingPlagiarism checks, data archiving

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.